A Technical Guide to the Chemical Structure of 1',2'-diepi-ent-Ticagrelor-d7
A Technical Guide to the Chemical Structure of 1',2'-diepi-ent-Ticagrelor-d7
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive elucidation of the chemical structure of 1',2'-diepi-ent-Ticagrelor-d7, a complex stereoisomer and isotopologue of the antiplatelet agent Ticagrelor. By deconstructing its nomenclature, this paper details the specific stereochemical configuration and the precise location of deuterium labeling. This document serves as an essential reference for researchers engaged in impurity profiling, stereoselective synthesis, and metabolic studies involving Ticagrelor and its related compounds.
Introduction: The Significance of Ticagrelor Analogs
Ticagrelor is a potent, reversibly binding oral P2Y12 receptor antagonist crucial in the management of acute coronary syndromes.[1][2][3] It belongs to a chemical class known as cyclopentyl-triazolopyrimidines and is an adenosine isostere.[3] The therapeutic efficacy and safety of a chiral drug like Ticagrelor are intrinsically linked to its three-dimensional structure. Consequently, the synthesis, identification, and control of its stereoisomers are mandated by regulatory bodies to ensure the quality and safety of the final drug product.[4][5]
Isotopically labeled analogs, such as deuterated forms, are indispensable tools in modern drug development.[6] The strategic replacement of hydrogen with deuterium can alter a drug's metabolic profile, potentially improving its pharmacokinetic properties.[7] More commonly, these labeled compounds serve as internal standards for highly sensitive quantification of the drug and its metabolites in biological matrices via mass spectrometry.[8][9] This guide focuses on a specific, complex analog: 1',2'-diepi-ent-Ticagrelor-d7, clarifying its precise structure for its application as a reference standard in advanced analytical studies.
Deconstructing the Nomenclature
The name "1',2'-diepi-ent-Ticagrelor-d7" describes a molecule with multiple modifications to the parent Ticagrelor structure. Understanding each prefix and suffix is key to defining its architecture.
-
Ticagrelor : The core molecular scaffold, a triazolopyrimidine derivative.[3]
-
-d7 : A suffix indicating that seven hydrogen atoms in the molecule have been replaced by their heavy isotope, deuterium (²H or D).[8][10]
-
ent- : A stereochemical prefix for enantiomer. It signifies that the absolute configuration of all chiral centers in the parent molecule has been inverted.[11]
-
1',2'-diepi- : A stereochemical prefix for diepimer. An epimer is a diastereomer that differs in configuration at only one stereogenic center. "Diepi" indicates a difference at two centers, in this case, the 1' and 2' positions of the cyclopropylamino side chain, relative to the ent- configuration.
Based on this nomenclature, one would expect a molecule where all stereocenters of Ticagrelor are inverted (the ent- form), and then the 1' and 2' centers are inverted back to their original configuration. The definitive structure, however, is provided by the IUPAC name.
The Core Structure and Stereochemistry of Ticagrelor
The chemical structure of Ticagrelor is (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-[1][6][11]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol.[3][12][13]
It possesses six stereocenters:
-
Four on the cyclopentane ring (positions 1, 2, 3, and 5).
-
Two on the cyclopropyl ring of the side chain (positions 1' and 2', corresponding to the carbons of the cyclopropane ring attached to the amino group and the difluorophenyl group, respectively).
The absolute configuration of the clinically active form is:
-
Cyclopentane Ring : 1S, 2S, 3R, 5S
-
Cyclopropylamino Group : 1'R, 2'S
Structural Elucidation of 1',2'-diepi-ent-Ticagrelor-d7
While the common nomenclature suggests a series of inversions, the definitive structure is provided by its IUPAC name: (1R,2R,3S,5R)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-((propyl-d7)thio)-3H-[1][6][11]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol .[10]
A comparative analysis of the stereocenters reveals the following:
| Moiety | Ticagrelor Configuration | 1',2'-diepi-ent-Ticagrelor-d7 Configuration | Stereochemical Relationship |
| Cyclopentane Ring | 1S , 2S , 3R , 5S | 1R , 2R , 3S , 5R | Enantiomeric (Inverted) |
| Cyclopropylamino | 1'R , 2'S | 1'R , 2'S | Identical |
This analysis clarifies that:
-
The "ent-" descriptor in the common name accurately refers to the cyclopentane ring, which has the opposite configuration (1R,2R,3S,5R) to Ticagrelor.[11]
-
The "1',2'-diepi-" descriptor effectively cancels the inversion at the cyclopropylamino moiety that would be expected from a true "ent-" (enantiomeric) form. The result is a cyclopropylamino group with the same (1'R, 2'S) configuration as the parent Ticagrelor.
Therefore, 1',2'-diepi-ent-Ticagrelor is not the enantiomer but a diastereomer of Ticagrelor.
Isotopic Labeling: The Propyl-d7 Group
The "-d7" suffix specifies the location of the deuterium atoms. The IUPAC name "(propyl-d7)thio" and supplier data confirm that all seven hydrogen atoms on the propyl group attached to the sulfur atom are replaced with deuterium.[8][10]
Purpose of Deuteration:
-
Metabolic Stability: Replacing C-H bonds with stronger C-D bonds at sites of metabolism can slow down enzymatic cleavage (the kinetic isotope effect), potentially altering a drug's pharmacokinetic profile.[6][7]
-
Internal Standard: In quantitative bioanalysis using LC-MS (Liquid Chromatography-Mass Spectrometry), a deuterated analog is the ideal internal standard. It co-elutes with the unlabeled analyte but is distinguished by its higher mass, allowing for precise quantification by correcting for variations in sample preparation and instrument response.[9]
The Definitive Chemical Structure
The complete chemical structure of 1',2'-diepi-ent-Ticagrelor-d7 is presented below, incorporating the specific stereochemistry and deuterium labeling.
Figure 1: The chemical structure of 1',2'-diepi-ent-Ticagrelor-d7 with stereocenters indicated. The seven deuterium atoms are located on the propylthio side chain.
Physicochemical Data Summary
The key quantitative data for this molecule are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₁D₇F₂N₆O₄S | [8][10][14] |
| Molecular Weight | 529.61 g/mol | [8][10][14] |
| Accurate Mass | 529.23 | [10] |
| Unlabeled CAS Number | 2435586-30-2 | [10] |
Experimental Protocols and Applications
The primary application of 1',2'-diepi-ent-Ticagrelor-d7 is as a certified reference material for the identification and quantification of the corresponding non-labeled diastereomeric impurity during the manufacturing process of Ticagrelor API.
Protocol: Impurity Profiling using LC-MS/MS
-
Standard Preparation : Prepare a stock solution of 1',2'-diepi-ent-Ticagrelor-d7 in a suitable organic solvent (e.g., methanol or acetonitrile). Create a series of calibration standards by spiking known concentrations into a blank matrix.
-
Sample Preparation : Dissolve the Ticagrelor API or formulation sample in the same solvent.
-
Chromatographic Separation : Employ a chiral High-Performance Liquid Chromatography (HPLC) column capable of separating the stereoisomers of Ticagrelor.[5] The mobile phase typically consists of a mixture of a lower alkane (e.g., hexane) and a lower alcohol (e.g., ethanol).[5]
-
Mass Spectrometric Detection : Utilize a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transition for Impurity : Monitor a specific precursor-to-product ion transition for the non-labeled 1',2'-diepi-ent-Ticagrelor diastereomer.
-
MRM Transition for Ticagrelor : Monitor the transition for the main Ticagrelor peak.
-
-
Quantification : The concentration of the diastereomeric impurity in the sample is determined by comparing its peak area to the calibration curve generated from the reference standard.
Visualization of Stereochemical Relationships
The logical relationship between Ticagrelor and its isomers is critical for understanding impurity analysis strategies.
Caption: Stereochemical relationship between Ticagrelor and its isomers.
Workflow for Structural Confirmation
Confirming the structure of a complex molecule like 1',2'-diepi-ent-Ticagrelor-d7 requires a multi-step analytical workflow.
Caption: Analytical workflow for structural confirmation.
Conclusion
The chemical structure of 1',2'-diepi-ent-Ticagrelor-d7 is precisely defined by its IUPAC name as (1R,2R,3S,5R)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-((propyl-d7)thio)-3H-[1][6][11]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol. It is a key diastereomer of Ticagrelor, featuring an inverted cyclopentane ring, an identically configured cyclopropylamino group, and seven deuterium atoms on its propylthio moiety. A thorough understanding of this structure is paramount for its use as a reference standard in ensuring the purity, safety, and quality of the Ticagrelor drug product.
References
-
Chen, Y., Wu, Y., & Chen, G. (2024). Design, Synthesis and Pharmacokinetic Study of Deuterated Ticagrelor Derivatives. Molecules, 29(10), 2285. Available at: [Link]
-
Zhang, H., Liu, J. O., et al. (2012). Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents. Bioorganic & Medicinal Chemistry Letters, 22(11), 3745-3749. Available at: [Link]
-
ScienceDirect. (2012). Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents. Retrieved from [Link]
-
Veeprho. (n.d.). Ticagrelor R,R,S,R-Isomer | CAS 2096989-55-6. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9871419, Ticagrelor. Retrieved from [Link]
-
ResearchGate. (n.d.). Deuterated drugs in clinical research. [Figure from: Design, Synthesis and Pharmacokinetic Study of Deuterated Ticagrelor Derivatives]. Retrieved from [Link]
-
Wiley Online Library. (2019). Stereoselective Synthesis for Potential Isomers of Ticagrelor Key Starting Material. Journal of Heterocyclic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN106841413B - Ticagrelor enantiomer and diastereoisomer separation and detection method.
-
Plavšić, M., et al. (2016). A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. Molecules, 21(3), 368. Available at: [Link]
-
Khile, A. S., et al. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus, 5(1), 1845. Available at: [Link]
-
Wikipedia. (n.d.). Ticagrelor. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). BRILINTA (ticagrelor) 60 & 90 mg Tablets - Label. Retrieved from [Link]
-
Drugs.com. (n.d.). Ticagrelor: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). BRILINTA (ticagrelor) Label. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ticagrelor. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of ticagrelor. [Figure from: Ticagrelor: a Novel P2Y12 Platelet Receptor Antagonist -A Review of its Properties, Pharmacology and Clinical Usefulness]. Retrieved from [Link]
-
DailyMed - NIH. (n.d.). TICAGRELOR tablet. Retrieved from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ticagrelor | C23H28F2N6O4S | CID 9871419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN106841413B - Ticagrelor enantiomer and diastereoisomer separation and detection method - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 1’,2’-diepi-ent-Ticagrelor-d7 | LGC Standards [lgcstandards.com]
- 11. evitachem.com [evitachem.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. DailyMed - TICAGRELOR tablet [dailymed.nlm.nih.gov]
- 14. scbt.com [scbt.com]
